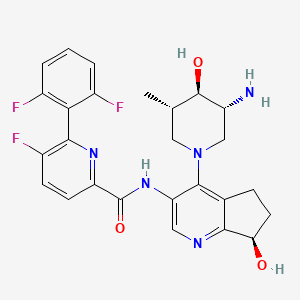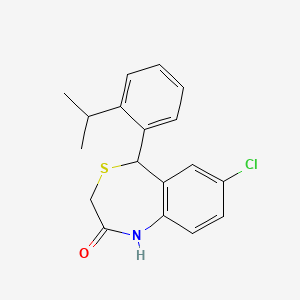
ITH12575
概要
説明
科学的研究の応用
ITH 12575 has several scientific research applications, including:
Neuroprotection: It protects against glutamate-induced excitotoxicity in rat hippocampal slices and oxidative stress in neuroblastoma cells.
Calcium Signaling Studies: Used to study calcium efflux from mitochondria to the cytosol in HeLa cells.
Pharmacological Research: Investigated for its potential therapeutic effects in neurodegenerative diseases.
作用機序
ITH 12575 exerts its effects by inhibiting the mitochondrial sodium/calcium exchange (mNCX) mechanism. This inhibition reduces calcium efflux from the mitochondria to the cytosol, thereby protecting cells from calcium overload and oxidative stress . The compound targets the calcium homeostasis modulator 1 (CALHM1) channel, reducing calcium influx at low micromolar concentrations .
生化学分析
Biochemical Properties
ITH12575 plays a significant role in biochemical reactions, particularly those involving calcium ions. It reduces calcium efflux from the mitochondria to the cytosol . This interaction with calcium ions suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in calcium signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It protects against calcium overload and mitigates neuronal damage in a model of oxidative stress . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial sodium-calcium exchanger (mNCX) . By reducing calcium efflux from the mitochondria to the cytosol, this compound can protect against calcium overload and mitigate neuronal damage .
Metabolic Pathways
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound is localized to the mitochondria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ITH 12575 involves the formation of the benzothiazepine core structure. The synthetic route typically includes the following steps:
Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under specific conditions to form the benzothiazepine ring.
Chlorination: Introduction of the chlorine atom at the 7th position of the benzothiazepine ring.
Substitution: Attachment of the 2-(1-methylethyl)phenyl group to the benzothiazepine core.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ITH 12575 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzothiazepine core.
Purification: Use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Quality Control: Ensuring batch consistency and purity through rigorous testing and analysis.
化学反応の分析
Types of Reactions
ITH 12575 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzothiazepine core, potentially altering its biological activity.
Substitution: The chlorine atom and the 2-(1-methylethyl)phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazepine compounds .
類似化合物との比較
ITH 12575 is compared with other benzothiazepine derivatives, such as CGP37157. While both compounds inhibit the mitochondrial sodium/calcium exchange, ITH 12575 has been shown to have a more potent effect in reducing calcium influx through CALHM1 . Similar compounds include:
CGP37157: Another benzothiazepine derivative with similar inhibitory effects on mNCX.
Pyridothiazepines: Compounds with a similar core structure but different functional groups, exhibiting varying degrees of neuroprotective activity.
特性
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?
A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.
Q2: What are the key structural features of this compound and how do they relate to its activity?
A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



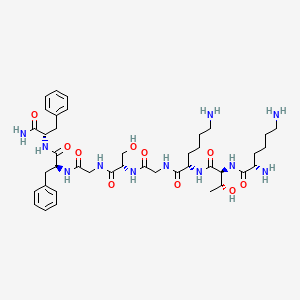

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)
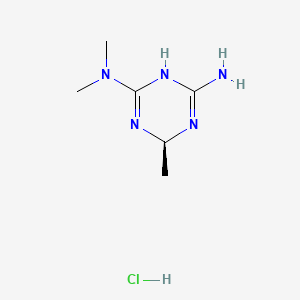
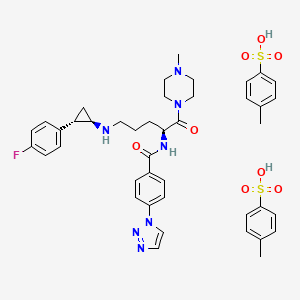
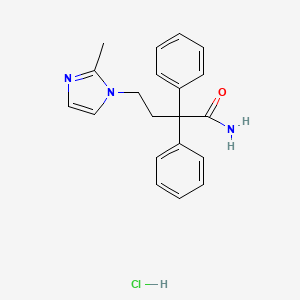
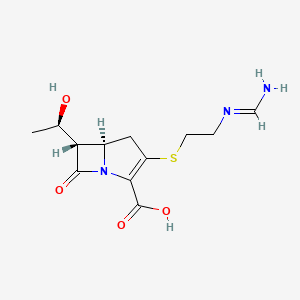
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

